2-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one
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Overview
Description
2-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one: is a synthetic organic compound featuring two piperazine rings connected by an ethanone bridge, with a dimethylamino and methylpyrimidinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
First step: The synthesis often begins with the preparation of the intermediate 4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazine . This is typically achieved through a nucleophilic substitution reaction between 1-chloromethyl-6-methylpyrimidine and 4-dimethylaminopiperazine .
Next step: The intermediate is then reacted with 1-(4-phenylpiperazin-1-yl)ethanone in the presence of a strong base, such as sodium hydride, under reflux conditions. This forms the final product through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods might vary but generally follow a similar synthetic pathway. Industrial-scale synthesis would optimize reaction conditions for yield, purity, and cost-effectiveness, possibly involving continuous flow reactors and automated systems to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, affecting the nitrogen atoms in the piperazine rings.
Reduction: Potential reduction at the ethanone bridge using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous environment.
Substitution: Various nucleophiles under basic conditions, like sodium hydride.
Major Products Formed
Oxidation: N-oxides or hydroxylated products.
Reduction: Reduced ethanone bridge derivatives.
Substitution: Depends on the nucleophile introduced.
Scientific Research Applications
2-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one:
Chemistry: Used as a ligand in coordination chemistry due to its complex structure and ability to form stable complexes with metal ions.
Biology: Investigated as a potential therapeutic agent, particularly in neurological research due to its piperazine derivatives known for their psychoactive properties.
Industry: Can be utilized in the synthesis of more complex organic molecules, serving as an intermediate.
Mechanism of Action
The exact mechanism of action would depend on its specific application. Generally:
Molecular Targets: Likely targets include neurotransmitter receptors or enzymes involved in neurological pathways.
Pathways: Involves interaction with receptor sites on the cell membranes, altering the receptor's configuration and affecting downstream signaling pathways.
Comparison with Similar Compounds
2-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one: is unique due to its dual piperazine rings and pyrimidine substituent, which provide distinct physicochemical properties.
Similar Compounds
2-{4-[2-(dimethylamino)-5-methylpyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one: : Differing by the position of the methyl group on the pyrimidine ring.
1-{4-[(2-Dimethylamino)pyrimidin-5-yl]piperazin-1-yl}-2-(4-phenylpiperazin-1-yl)ethan-1-one: : Has a similar core structure but with different substituent positions and types.
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Properties
IUPAC Name |
2-[4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N7O/c1-19-17-21(25-23(24-19)26(2)3)29-11-9-27(10-12-29)18-22(31)30-15-13-28(14-16-30)20-7-5-4-6-8-20/h4-8,17H,9-16,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFRTRLLJATJDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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